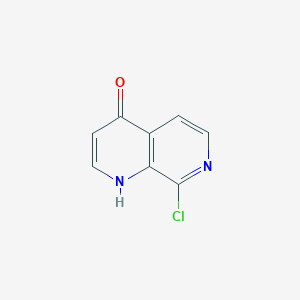

1-(2-Pyrimidinyl)-1H-4-pyridinone

Vue d'ensemble

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The conformational of selected 1-(2-pyrimidinyl)piperazine derivatives with high sedative-hypnotic activity was analysed and the model bioactive conformations were suggested .Chemical Reactions Analysis

Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical and Chemical Properties Analysis

Pyrimidines and their derivatives have unique properties due to the presence of both π-excessive and π-deficient arrangement .Applications De Recherche Scientifique

Découverte de médicaments et chimie médicinale

Les dérivés de « 1-(2-Pyrimidinyl)-1H-4-pyridinone » sont explorés pour leur potentiel dans la découverte de médicaments en raison de leur similitude structurale avec les nucléotides naturels. Ils peuvent interagir avec diverses protéines et enzymes, ce qui en fait des candidats pour les agents thérapeutiques. Par exemple, certains dérivés ont montré des promesses comme agents anti-inflammatoires, où ils inhibent l'expression et les activités des médiateurs inflammatoires comme la prostaglandine E2 et le facteur de nécrose tumorale-α .

Capteurs photo et industries des colorants

En raison de leur comportement distinct dans diverses gammes de lumière, ces composés sont utilisés dans le développement de capteurs photo. Ils peuvent également servir de colorants ou de pigments dans les processus industriels, offrant une gamme de couleurs et de stabilités dans différentes conditions environnementales .

Activité catalytique en synthèse organique

Ces dérivés de pyrimidine peuvent agir comme catalyseurs en synthèse organique, facilitant une variété de réactions chimiques. Leurs propriétés électroniques leur permettent de participer à la fois aux réactions électrophile et nucléophile, ce qui en fait des catalyseurs polyvalents en chimie synthétique .

Inhibition de la corrosion

La recherche a montré que certains dérivés de « this compound » peuvent être des inhibiteurs de corrosion efficaces. Cette application est particulièrement pertinente dans les industries où la préservation des métaux est cruciale, comme dans les pipelines pétroliers et gaziers ou l'ingénierie marine .

Piégeage des radicaux libres

Certains dérivés de « this compound » ont démontré une capacité de piégeage des radicaux libres élevée. Cette propriété est importante pour développer des antioxydants qui peuvent protéger les cellules du stress oxydatif, qui est lié à diverses maladies, notamment le cancer .

Mécanisme D'action

Target of Action

1-(2-Pyrimidinyl)-1H-4-pyridinone, also known as 1-(2-Pyrimidinyl)piperazine, is known to act as an antagonist of the α2-adrenergic receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound interacts with its target, the α2-adrenergic receptor, by binding to it and blocking its function . This leads to an increase in noradrenergic and dopaminergic activity .

Biochemical Pathways

The action of this compound affects the adrenergic signaling pathway. By acting as an antagonist of the α2-adrenergic receptor, it can influence the release of neurotransmitters such as norepinephrine and dopamine .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism into active metabolites. One such metabolite is 1-(2-pyrimidinyl)piperazine . The clearance values for this compound and 1-(2-pyrimidinyl)piperazine are 13.1 and 8.2 ml/min respectively, and their terminal elimination half-lives are 25 and 79 minutes respectively .

Result of Action

The molecular and cellular effects of this compound’s action include increased noradrenergic and dopaminergic activity . This can lead to changes in mood and behavior, as these neurotransmitters play key roles in regulating mood, anxiety, and the reward system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and alter its action .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(2-Pyrimidinyl)-1H-4-pyridinone plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions are significant as they influence various biochemical pathways and processes within the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the effects of 5-HT1A agonists in the learned helplessness paradigm in rats, indicating its impact on cell signaling and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to act as an antagonist of the α2-adrenergic receptor, which involves binding to this receptor and inhibiting its activity . Additionally, it partially activates the 5-HT1A receptor, leading to changes in downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can impair the effects of parent drugs in the learned helplessness paradigm, suggesting that its impact may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low or moderate doses, it shows an antidepressant-like effect, but this action progressively disappears as the doses are increased . This indicates a threshold effect, where the compound’s efficacy is dose-dependent, and higher doses may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a common metabolite of various drugs, including buspirone, and interacts with enzymes such as monoamine oxidase . These interactions affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influences its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it determines the specific biochemical pathways it can influence .

Propriétés

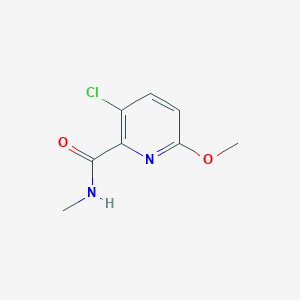

IUPAC Name |

1-pyrimidin-2-ylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBVVVKDBPIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697052 | |

| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-26-1 | |

| Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

![7-Chlorobenzo[b]thiophene-2-boronic acid](/img/structure/B1487667.png)

![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)

![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)